

Introduction to Azide-PEG5-Tos: A Multifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Azide-PEG5-Tos	
Cat. No.:	B605798	Get Quote

Azide-PEG5-Tos is a heterobifunctional linker, meaning it possesses two different reactive functional groups.[1] This dual functionality allows for the sequential and controlled conjugation of two different molecules. The structure of **Azide-PEG5-Tos** consists of three key components:

- An azide group (-N3), which is a key participant in click chemistry reactions.[2][3]
- A pentaethylene glycol (PEG5) spacer, a short chain of repeating ethylene oxide units that imparts hydrophilicity, enhances solubility in aqueous media, and can improve the pharmacokinetic properties of the final conjugate.[4][5]
- A tosyl group (-OTs), which is an excellent leaving group in nucleophilic substitution reactions, allowing for conjugation to molecules with nucleophilic groups like amines and thiols.

This unique combination of features makes **Azide-PEG5-Tos** a powerful tool for constructing complex biomolecules, with its most prominent application being the synthesis of antibody-drug conjugates (ADCs).

Chemical Properties and Structure

A clear understanding of the physicochemical properties of **Azide-PEG5-Tos** is essential for its effective use. The key properties are summarized in the table below.



Property	Value
Chemical Name	14-azido-3,6,9,12-tetraoxatetradecyl 4- methylbenzenesulfonate
Molecular Formula	C17H27N3O7S
Molecular Weight	417.48 g/mol
CAS Number	236754-49-7
Appearance	Solid powder or liquid (depending on purity and temperature)
Purity	Typically >95% or >98%
Solubility	Soluble in aqueous solutions and most organic solvents
Storage Conditions	Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C

Core Concepts for Beginners in Click Chemistry

To fully appreciate the utility of **Azide-PEG5-Tos**, a foundational understanding of the key chemical principles at play is necessary.

Click Chemistry: The Power of the Azide-Alkyne Cycloaddition

Coined by K. Barry Sharpless, "click chemistry" refers to a class of reactions that are rapid, efficient, and highly specific. The most common and widely used click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole ring from an azide and a terminal alkyne. The key advantages of the CuAAC reaction include:

- High Yields: These reactions are known to proceed with very high, often quantitative, yields.
- Biocompatibility: The reaction conditions are mild and can be performed in aqueous buffers, making them suitable for use with sensitive biomolecules like proteins and antibodies.



- High Specificity: The azide and alkyne groups are bioorthogonal, meaning they do not react with other functional groups found in biological systems, thus preventing side reactions.
- Favorable Kinetics: The reaction proceeds quickly under ambient temperature and pressure.

The Role of Each Component in Azide-PEG5-Tos

- Azide Group (-N3): This functional group is the cornerstone of the "click" functionality of the linker. It selectively reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.
- Pentaethylene Glycol (PEG5) Spacer: The PEG chain serves multiple purposes. It increases
 the water solubility of the linker and the resulting conjugate, which is particularly important
 when working with hydrophobic drugs. The PEG spacer also provides flexibility and can help
 to overcome steric hindrance between the conjugated molecules. In the context of ADCs,
 PEGylation can improve the pharmacokinetic profile of the therapeutic.
- Tosyl Group (-OTs): The tosyl group is a very good leaving group, making the carbon atom it
 is attached to susceptible to nucleophilic attack. This allows for the initial conjugation of the
 linker to a molecule containing a nucleophile, such as an amine (-NH2) or a thiol (-SH),
 before the click chemistry reaction is performed.

Applications in Research and Drug Development: The Synthesis of Antibody-Drug Conjugates (ADCs)

A primary application of **Azide-PEG5-Tos** is in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. **Azide-PEG5-Tos** can be used as the linker to connect the antibody to the drug.

The general strategy involves:

- Modification of one component: For instance, a cytotoxic drug is modified to contain a nucleophilic handle (e.g., an amine).
- Conjugation with Azide-PEG5-Tos: The amine-modified drug reacts with Azide-PEG5-Tos,
 where the tosyl group is displaced, forming a stable bond and attaching the Azide-PEG5



linker to the drug.

- Modification of the second component: The antibody is separately modified to introduce a terminal alkyne group.
- Click Chemistry Conjugation: The azide-functionalized drug is then "clicked" onto the alkynemodified antibody using the CuAAC reaction.

The result is a precisely constructed ADC where the drug is attached to the antibody via the PEG linker.

Quantitative Data Summary

While specific kinetic and yield data for reactions involving **Azide-PEG5-Tos** are not extensively published, the CuAAC reaction is consistently reported to be highly efficient. The following table summarizes typical quantitative parameters for CuAAC reactions.

Parameter	Typical Value/Range	Notes
Reaction Yield	> 90-95%	Often quantitative, with minimal side products.
Reaction Time	30 minutes to 4 hours	Dependent on reactants, catalyst, and temperature.
Reaction Temperature	Room Temperature (20-25°C)	Can be performed under mild conditions.
Catalyst Loading	0.5 - 5 mol%	Low catalyst loading is typically sufficient.

Experimental Protocols

The following protocols provide a framework for the synthesis of **Azide-PEG5-Tos** and its subsequent use in the preparation of an ADC. These are generalized protocols and may require optimization for specific applications.

Protocol 1: Synthesis of Azide-PEG5-Tos



This two-step protocol is based on general methods for the synthesis of heterobifunctional PEGs.

Step 1: Monotosylation of Pentaethylene Glycol

- Materials:
 - Pentaethylene glycol
 - Tosyl chloride (TsCl)
 - Pyridine or triethylamine (as a base)
 - Dichloromethane (DCM) as a solvent
 - Sodium bicarbonate solution (aqueous)
 - Brine
 - Anhydrous magnesium sulfate or sodium sulfate
- Procedure:
 - 1. Dissolve pentaethylene glycol in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - 2. Cool the solution to 0°C in an ice bath.
 - 3. Add pyridine or triethylamine to the solution.
 - 4. Slowly add a solution of tosyl chloride in DCM to the reaction mixture.
 - 5. Allow the reaction to warm to room temperature and stir for 12-24 hours.
 - 6. Quench the reaction by adding water.
 - 7. Separate the organic layer and wash sequentially with dilute HCI, sodium bicarbonate solution, and brine.



- 8. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-tosylated PEG.
- 9. Purify the product by column chromatography on silica gel.

Step 2: Azidation of Mono-tosyl-PEG5

- Materials:
 - Mono-tosyl-PEG5 (from Step 1)
 - Sodium azide (NaN3)
 - Dimethylformamide (DMF) as a solvent
- Procedure:
 - 1. Dissolve the mono-tosyl-PEG5 in DMF in a round-bottom flask.
 - 2. Add sodium azide to the solution.
 - 3. Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
 - 4. Cool the reaction mixture to room temperature and add water.
 - 5. Extract the product with an organic solvent such as ethyl acetate or DCM.
 - 6. Wash the combined organic extracts with water and brine.
 - 7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Azide-PEG5-OH.
 - 8. The final tosylation of the remaining hydroxyl group would follow a similar procedure to Step 1 to yield **Azide-PEG5-Tos**.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using Azide-PEG5-Tos (CuAAC)



This protocol describes the conjugation of an azide-modified drug to an alkyne-modified antibody.

Materials:

- Alkyne-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- Azide-modified drug (prepared by reacting an amine-containing drug with Azide-PEG5-Tos)
- Copper(II) sulfate (CuSO4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Sodium ascorbate (freshly prepared solution)
- Dimethyl sulfoxide (DMSO) for dissolving the drug
- Size-exclusion chromatography (SEC) column for purification

Preparation of Reagents:

- 1. Prepare a stock solution of CuSO4 (e.g., 10 mM in water).
- 2. Prepare a stock solution of THPTA (e.g., 50 mM in water).
- 3. Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
- 4. Dissolve the azide-modified drug in DMSO to a known concentration (e.g., 10 mM).

• Reaction Procedure:

- 1. In a microcentrifuge tube, combine the alkyne-modified mAb with the desired molar excess of the azide-modified drug solution.
- 2. In a separate tube, premix the CuSO4 and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes to form the copper-ligand complex.
- 3. Add the CuSO4/THPTA mixture to the mAb/drug solution.

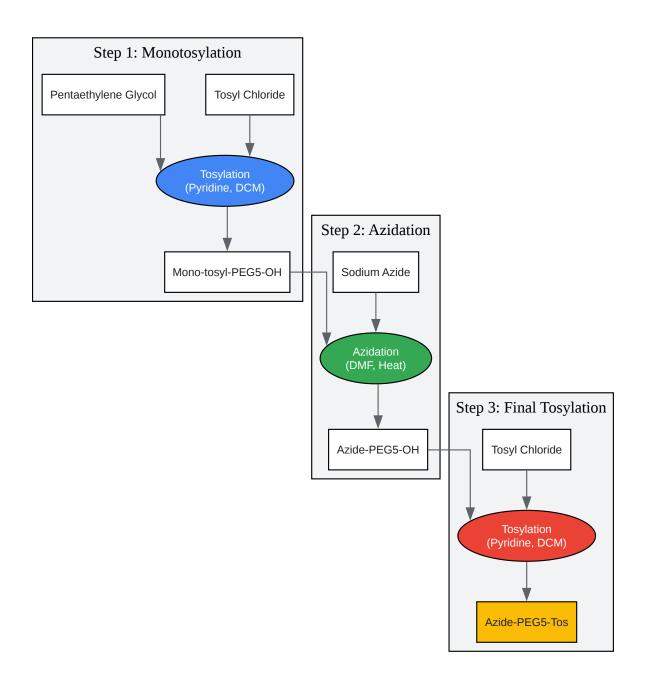


- 4. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
- 5. Gently mix the reaction and incubate at room temperature for 1-2 hours.
- Purification:
 - Purify the resulting ADC using an SEC column to remove excess drug, catalyst, and other small molecules. A common mobile phase for SEC of proteins is phosphate-buffered saline.
- Characterization:
 - 1. HPLC: Use analytical SEC to assess the level of aggregation and RP-HPLC to determine the drug-to-antibody ratio (DAR).
 - SDS-PAGE: Analyze the ADC under reducing and non-reducing conditions to confirm conjugation.
 - 3. Mass Spectrometry: Use ESI-MS to determine the exact mass of the ADC and confirm the DAR.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

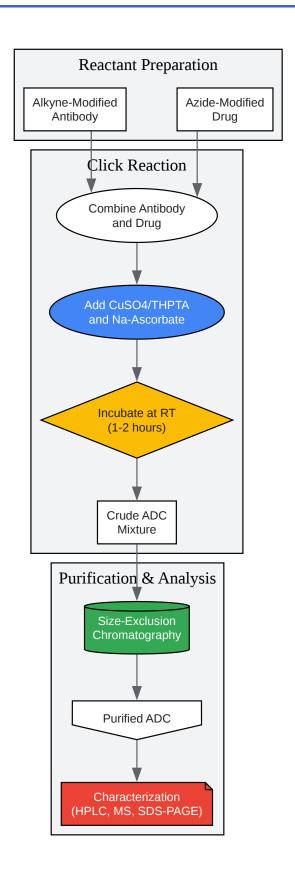




Click to download full resolution via product page

Caption: Synthesis pathway for **Azide-PEG5-Tos**.





Click to download full resolution via product page

Caption: Experimental workflow for ADC synthesis.



Conclusion

Azide-PEG5-Tos is a powerful and versatile heterobifunctional linker that serves as an excellent entry point for researchers new to click chemistry. Its distinct functionalities allow for the controlled and efficient conjugation of diverse molecules, with a particularly significant impact on the development of antibody-drug conjugates. By understanding the core principles of its components and the click chemistry it enables, scientists and drug developers can effectively leverage **Azide-PEG5-Tos** to advance their research and contribute to the creation of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Copper(I)-Catalyzed Alkyne—Azide Cycloaddition (CuAAC) "Click" Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-PEG5-Tos, CAS 236754-49-7 | AxisPharm [axispharm.com]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. Azide-PEG5-Tos CD Bioparticles [cd-bioparticles.net]
- 5. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Introduction to Azide-PEG5-Tos: A Multifunctional Linker]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605798#azide-peg5-tos-for-beginners-in-click-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com